molecular formula C20H28FNO5 B583155 (2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid CAS No. 223526-67-8

(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid

Cat. No.: B583155
CAS No.: 223526-67-8
M. Wt: 381.444
InChI Key: LEHQDGMPPNTUIE-PBHICJAKSA-N
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Description

Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.). Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves understanding properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and types of reactions the compound can undergo .

Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

Research often focuses on the synthesis and structural characterization of complex organic compounds. For example, chemo-enzymatic synthesis methods have been developed for creating diastereomeric mixtures of compounds, providing insights into their structural and stereochemical characterization. This approach allows for the determination of intrinsic degradation kinetics under physiological conditions, essential for understanding the stability and reactivity of pharmaceutical compounds (Baba et al., 2018).

Antimicrobial and Anticancer Activities

Compounds with specific functional groups, similar to the one described, are often explored for their biological activities. For instance, derivatives synthesized from similar structures have shown antimicrobial and anticancer potential in vitro. This suggests that modifying the chemical structure can significantly impact the biological activity of these compounds, providing a pathway for the development of new therapeutic agents (Sharma et al., 2012).

Enzymatic Inhibition and Receptor Antagonism

Research into enzymatic inhibition and receptor antagonism focuses on understanding how specific compounds can modulate biological pathways, potentially leading to therapeutic applications. For example, compounds with certain structural features have been investigated for their ability to inhibit enzymes or receptor activities involved in disease processes. These studies provide insights into the compound's potential for treating conditions like cancer by inhibiting crucial enzymatic pathways (ロバート ヘンリー,ジェームズ, 2006).

Drug Metabolism and Pharmacokinetics

Investigating the metabolism of pharmaceutical compounds is crucial for drug development. Studies on similar compounds have utilized liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR to characterize the metabolites formed in liver microsomes of various species. These studies help predict the metabolic fate of new drugs in humans and identify the most appropriate animal models for pharmacokinetic studies (Zhang et al., 2001).

Mechanism of Action

This is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This involves understanding the current state of research involving the compound and potential future applications or areas of study .

Properties

IUPAC Name

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO5/c1-12(2)17(22-19(26)27-20(3,4)5)16(23)11-14(18(24)25)10-13-6-8-15(21)9-7-13/h6-9,12,14,17H,10-11H2,1-5H3,(H,22,26)(H,24,25)/t14-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHQDGMPPNTUIE-PBHICJAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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